molecular formula C14H21N5O B2427935 1-Cyclohexyl-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol CAS No. 2380141-52-4

1-Cyclohexyl-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol

Cat. No.: B2427935
CAS No.: 2380141-52-4
M. Wt: 275.356
InChI Key: ZORJGHWMCWJJLT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol is a complex organic compound that features a cyclohexyl group, a triazolopyrimidine moiety, and an ethanolamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol typically involves multi-step organic reactions. One common approach is the Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of triazolopyrimidine derivatives . This reaction can be fine-tuned using mild acidic conditions or neutral ionic liquids to achieve the desired regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-mediated, catalyst-free synthesis methods. These methods are eco-friendly and efficient, utilizing enaminonitriles and benzohydrazides under microwave conditions to yield the target compound . This approach demonstrates a broad substrate scope and good functional group tolerance, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include molecular sieves, copper acetate, and various solvents such as dry toluene . Reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-Cyclohexyl-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to exhibit various biological activities, including acting as inhibitors for enzymes such as JAK1 and JAK2 . These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)ethan-1-ol is unique due to its specific combination of a cyclohexyl group, a triazolopyrimidine moiety, and an ethanolamine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-cyclohexyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-10-7-13(19-14(18-10)16-9-17-19)15-8-12(20)11-5-3-2-4-6-11/h7,9,11-12,15,20H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORJGHWMCWJJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC(C3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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